IDH2-C100 -

IDH2-C100

Catalog Number: EVT-1496129
CAS Number:
Molecular Formula: C₁₈H₁₉N₅
Molecular Weight: 305.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IDH2-C100 is a compound that targets the isocitrate dehydrogenase 2 enzyme, which is crucial in cellular metabolism and has been implicated in various cancers, particularly acute myeloid leukemia and gliomas. Mutations in the IDH2 gene lead to a gain-of-function that results in the production of the oncometabolite D-2-hydroxyglutarate. The development of inhibitors like IDH2-C100 aims to mitigate the effects of these mutations by restoring normal metabolic functions.

Source and Classification

IDH2-C100 is classified as a small molecule inhibitor specifically designed to inhibit mutant forms of isocitrate dehydrogenase 2. It is derived from extensive research into the biochemical pathways affected by IDH2 mutations, which are prevalent in several malignancies. The compound is part of a broader category of IDH inhibitors being developed to target neoplastic cells with altered metabolic pathways due to IDH mutations .

Synthesis Analysis

Methods

The synthesis of IDH2-C100 typically involves several organic chemistry techniques, including:

  • Refluxing: Heating the reaction mixture to promote chemical reactions.
  • Chromatography: Used for purification of the synthesized compound.
  • Mass Spectrometry: Employed to confirm the molecular weight and structure of the synthesized product.

Technical details often include specific reagents and conditions used in each step, ensuring high yields and purity of the final compound.

Technical Details

The synthesis pathway may involve multiple steps, including:

  1. Formation of intermediates: Starting from commercially available precursors.
  2. Functional group modifications: To enhance binding affinity towards mutant IDH2.
  3. Final purification: Using high-performance liquid chromatography (HPLC) to isolate IDH2-C100 from by-products.
Molecular Structure Analysis

Structure

IDH2-C100's molecular structure can be characterized by its specific functional groups that interact with the active site of mutant IDH2 enzymes. The precise three-dimensional conformation is essential for its inhibitory activity.

Data

  • Molecular Formula: This will vary based on the specific synthetic route but generally includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • Molecular Weight: Typically calculated through mass spectrometry during synthesis verification.
Chemical Reactions Analysis

Reactions

IDH2-C100 undergoes specific chemical reactions when interacting with mutant IDH2 enzymes:

  1. Binding Reaction: The compound binds to the active site of mutant IDH2, inhibiting its function.
  2. Inhibition Mechanism: This binding prevents the conversion of α-ketoglutarate to D-2-hydroxyglutarate, thus reducing levels of this oncometabolite.

Technical Details

The kinetics of these reactions can be analyzed using various techniques such as:

  • Enzyme Activity Assays: Measuring the rate of D-2-hydroxyglutarate production in the presence and absence of IDH2-C100.
  • Thermal Shift Assays: To assess binding affinity and stability changes upon inhibitor interaction.
Mechanism of Action

Process

IDH2-C100 functions primarily through competitive inhibition:

  1. The compound competes with α-ketoglutarate for binding at the active site of mutant IDH2.
  2. By occupying this site, it effectively blocks the enzyme's activity, leading to decreased production of D-2-hydroxyglutarate.

Data

In vitro studies have shown that IDH2-C100 significantly reduces D-2-hydroxyglutarate levels in cell lines expressing mutant IDH2, indicating its potential effectiveness as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form depending on synthesis conditions.
  • Solubility: Solubility profiles are crucial for drug formulation; often assessed in various solvents.

Chemical Properties

  • Stability: Stability studies under different pH and temperature conditions are essential for determining shelf life.
  • Reactivity: Understanding how IDH2-C100 interacts with other cellular components can inform potential side effects or interactions with other drugs.
Applications

Scientific Uses

IDH2-C100 is primarily researched for its applications in oncology:

  • Cancer Treatment: Specifically targeting cancers driven by IDH mutations, such as acute myeloid leukemia and gliomas.
  • Research Tool: Used in preclinical studies to understand metabolic pathways influenced by IDH mutations and evaluate other potential therapeutic agents .

By targeting mutant forms of isocitrate dehydrogenase 2, compounds like IDH2-C100 represent promising avenues for cancer therapy, aiming to restore normal metabolic processes disrupted by oncogenic mutations.

Introduction to IDH2 in Oncogenic Metabolism

Role of IDH2 in Cellular Redox Regulation and the TCA Cycle

Isocitrate dehydrogenase 2 (IDH2) is a mitochondrial enzyme central to the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). This reaction generates NADPH, a critical cofactor for maintaining cellular redox homeostasis by reducing glutathione and thioredoxin systems. IDH2-dependent NADPH production protects cells against oxidative stress by neutralizing reactive oxygen species (ROS), which can otherwise cause DNA damage and trigger apoptosis. Beyond energy metabolism, α-KG serves as a co-substrate for α-KG-dependent dioxygenases, including histone demethylases (e.g., JmjC-domain proteins) and DNA demethylases (TET family), linking IDH2 activity to epigenetic regulation [6] [7].

Under hypoxic conditions, wild-type IDH2 facilitates reductive carboxylation—a metabolic rewiring where α-KG is converted to isocitrate and citrate. This pathway enables cancer cells to utilize glutamine-derived carbon for lipid biosynthesis, supporting membrane production in rapidly proliferating tumors. In triple-negative breast cancer (TNBC), wild-type IDH2 overexpression correlates with advanced disease stages and poor prognosis, highlighting its non-mutational role in oncogenesis [5] [8].

Table 1: Key Metabolic Functions of Wild-Type vs. Mutant IDH2

FunctionWild-Type IDH2Mutant IDH2 (R140Q/R172K)
Primary ReactionIsocitrate → α-KG + NADPH + CO₂α-KG → D-2-HG
NADPH GenerationYesImpaired
Redox HomeostasisMaintains glutathione reductionDisrupted, increases oxidative stress
Epigenetic ImpactSupports α-KG-dependent demethylationInhibits demethylases via D-2-HG
Reductive CarboxylationPromotes citrate synthesis for lipogenesisSuppressed

Mutant IDH2 Enzymes (R140Q/R172K) and Oncometabolite 2-HG Production

Somatic mutations at IDH2 arginine residues R140 and R172 confer neomorphic activity, enabling the enzyme to reduce α-KG to D-2-hydroxyglutarate (D-2-HG). This oncometabolite accumulates to millimolar levels in IDH2-mutant cancers—up to 100-fold higher than physiological concentrations. Structurally, D-2-HG mimics α-KG but lacks the carbonyl group essential for dioxygenase catalysis. Consequently, it competitively inhibits α-KG-dependent enzymes:

  • Epigenetic Modifiers: Jumonji histone demethylases and TET DNA demethylases, leading to hypermethylation of histones and DNA (e.g., CpG islands). This "methylator phenotype" blocks cellular differentiation in hematopoietic and glial precursors [2] [6].
  • Hypoxia Signaling: Prolyl hydroxylases (PHDs), stabilizing HIF-1α and activating glycolytic genes even under normoxia [8].
  • DNA Repair: AlkB homologs, increasing genomic instability [6].

Table 2: Prevalence of IDH2 Mutations in Human Cancers

Cancer TypeIDH2 R140Q Mutation (%)IDH2 R172K Mutation (%)Source
Acute Myeloid Leukemia (AML)8–20%3–9% [2] [9]
Chondrosarcoma5–16%12–54% [2]
Angioimmunoblastic T-cell Lymphoma20–33%<5% [2]
Sinonasal Undifferentiated Carcinoma35–80%Rare [2]

Transgenic mouse models expressing IDH2 R140Q/R172K develop cardiomyopathy, neurodegeneration, and glycogen accumulation due to D-2-HG–mediated mitochondrial dysfunction. Notably, D-2-HG secretion from tumors can induce paracrine toxicity in cardiac tissue, suggesting systemic effects beyond tumorigenesis [3].

Rationale for Targeting Mutant IDH2 in Cancer Therapeutics

The dependency of IDH2-mutant cancers on D-2-HG production creates a therapeutic vulnerability. IDH2-C100 (chemical name: N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine) is a potent, selective inhibitor of IDH2 R140Q/R172K mutants. Its design leverages structural insights from enasidenib (AG-221), an FDA-approved mutant IDH2 inhibitor for AML. Key advantages include:

  • High Potency: Inhibits enzymatic activity with IC50 < 0.1 µM in biochemical assays and suppresses D-2-HG production in U87MG glioma cells expressing IDH2 R140Q at similar concentrations [1] [4].
  • Selectivity: Binds mutant IDH2 homodimers or heterodimers (mutant/wild-type) 100-fold more avidly than wild-type IDH2, minimizing off-target effects [1].
  • Metabolic Reprogramming: Reduces D-2-HG levels by >90%, restoring α-KG–dependent dioxygenase activity and promoting differentiation of malignant cells [1] [10].

Table 3: Comparison of Mutant IDH2 Inhibitors

ParameterIDH2-C100Enasidenib (AG-221)AGI-6780
Chemical ClassTriazine-diamineTriazine-carboxamideQuinoline-urea
Target MutationsR140Q, R172KR140Q, R172KR140Q
IC50 (Mutant IDH2)<0.1 µM~100 nM~40 nM
Wild-Type InhibitionWeakModerateWeak
Clinical StatusPreclinicalFDA-approved (AML)Preclinical

Emerging evidence suggests wild-type IDH2 inhibition may also benefit non-mutant cancers. In TNBC, IDH2 supports reductive carboxylation; its inhibition elevates α-KG, suppressing HIF-1α–mediated glycolysis and ATP synthesis. This dual metabolic hit sensitizes tumors to chemotherapy [5] [10]. Additionally, IDH2 blockade in CD8+ T cells enhances memory differentiation, potentially improving CAR-T cell therapies [10].

Properties

Product Name

IDH2-C100

Molecular Formula

C₁₈H₁₉N₅

Molecular Weight

305.38

Synonyms

N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.